N-oxo-3-pyridinecarboxamide
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Overview
Description
N-oxo-3-pyridinecarboxamide, also known as 1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide, is a member of the class of 4-pyridones. This compound is characterized by a pyridine ring substituted with a carboxamide group at the third position and an oxo group at the fourth position. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-oxo-3-pyridinecarboxamide typically involves the condensation of 3-pyridinecarboxylic acid with appropriate amines under controlled conditions. One common method includes the reaction of 3-pyridinecarboxylic acid with ammonia or primary amines in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-oxo-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 3-hydroxy-1,4-dihydro-1-methylpyridinecarboxamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridinecarboxamides.
Scientific Research Applications
N-oxo-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-oxo-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic and electrophilic sites makes it a versatile molecule in biochemical reactions.
Comparison with Similar Compounds
N-methyl-4-pyridone-3-carboxamide: This compound is structurally similar but has a methyl group at the nitrogen atom.
Nicotinamide: Another pyridinecarboxamide with significant biological activity.
Uniqueness: N-oxo-3-pyridinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLFRVLHBJQZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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